3-Bromo-5-methoxyaniline
Overview
Description
3-Bromo-5-methoxyaniline is an aromatic amine with the molecular formula C7H8BrNO. It is characterized by a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, with an amino group attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxyaniline can be synthesized through several methods. One common approach involves the bromination of 5-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.
Oxidation Reactions: The amino group in this compound can be oxidized to form nitro compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of methoxy-substituted anilines.
Oxidation: Formation of nitro-substituted anilines.
Reduction: Formation of aniline derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-5-methoxyaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. The bromine and methoxy groups contribute to its overall reactivity and binding affinity. These interactions can modulate biological activities, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
2-Bromo-4-methoxyaniline: Another isomer with distinct chemical properties and uses.
3-Bromo-2-methoxyaniline: Differently substituted aniline with unique reactivity.
Uniqueness: 3-Bromo-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methoxy groups at specific positions on the benzene ring makes it particularly useful in targeted synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSNGUPJXGLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566731 | |
Record name | 3-Bromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-68-1 | |
Record name | 3-Bromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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